2,3,6-trimethyl-1H-indol-5-amine
Overview
Description
2,3,6-Trimethyl-1H-indol-5-amine is a heterocyclic aromatic amine derived from the indole structure. Indoles are significant in both natural and synthetic compounds due to their wide range of biological activities. This compound, with the molecular formula C11H14N2, is of interest in various fields including chemistry, biology, and medicine .
Preparation Methods
The synthesis of 2,3,6-trimethyl-1H-indol-5-amine typically involves the cyclization of appropriate precursors. One common method starts with ortho-substituted anilines, followed by cyclization with C–C or C–N bond formation . Industrial production methods often involve the use of high-temperature conditions and specific catalysts to ensure high yield and purity .
Chemical Reactions Analysis
2,3,6-Trimethyl-1H-indol-5-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring. .
Scientific Research Applications
2,3,6-Trimethyl-1H-indol-5-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,3,6-trimethyl-1H-indol-5-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
2,3,6-Trimethyl-1H-indol-5-amine can be compared with other indole derivatives such as:
2,3,4-Trimethyl-1H-indol-5-amine: Similar in structure but with different substitution patterns, leading to variations in chemical reactivity and biological activity.
2,3-Dimethyl-1H-indol-5-amine: Lacks one methyl group compared to this compound, resulting in different physical and chemical properties
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting effects on its chemical and biological behavior.
Properties
IUPAC Name |
2,3,6-trimethyl-1H-indol-5-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-6-4-11-9(5-10(6)12)7(2)8(3)13-11/h4-5,13H,12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTSBDBXXFBYWKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1N)C(=C(N2)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201302344 | |
Record name | 2,3,6-Trimethyl-1H-indol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201302344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
165614-76-6 | |
Record name | 2,3,6-Trimethyl-1H-indol-5-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=165614-76-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,6-Trimethyl-1H-indol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201302344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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